molecular formula C16H18ClN3O3S B3382342 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 326023-05-6

3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B3382342
CAS No.: 326023-05-6
M. Wt: 367.9 g/mol
InChI Key: LKWCJCYQYFZSQT-UHFFFAOYSA-N
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Description

3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide ( 326023-05-6) is a synthetic organic compound with a molecular formula of C16H18ClN3O3S and a molecular weight of 367.85 g/mol . This chemical belongs to the benzenesulfonamide class, a group of compounds known for a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and carbonic anhydrase (CA) inhibitory properties . Its structure is characterized by a sulfonamide functional group (-SO2NH-) linked to a 2-chlorophenyl ring and a morpholine moiety, which is a common feature in many biologically active molecules and pharmaceutical intermediates. The primary research applications of this compound are rooted in the benzenesulfonamide scaffold's well-established role as a potent inhibitor of carbonic anhydrase (CA) isozymes . Researchers utilize this compound in the design and development of isoform-selective CA inhibitors, which have potential applications as antiglaucoma, antiepileptic, and anti-obesity agents. The "tail" approach in drug design often involves attaching functional moieties, like the morpholine and chlorophenyl groups in this molecule, to the sulfonamide head to modulate potency, selectivity, and physico-chemical properties . This makes it a valuable building block in medicinal chemistry for studying enzyme inhibition and for synthesizing more complex molecules for biochemical screening. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)-4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-15(13)19-24(21,22)12-5-6-16(14(18)11-12)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWCJCYQYFZSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176885
Record name 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326023-05-6
Record name 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326023-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(2-chlorophenyl)-4-(4-morpholinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Incorporation of the Morpholine Ring: This can be done through nucleophilic substitution reactions where a halogenated benzene derivative reacts with morpholine.

    Amination: The final step involves introducing the amino group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes depending on its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent groups, ring systems, or substitution patterns. Key comparisons include physicochemical properties, synthetic routes, and biological activities.

Structural Analogs and Substitution Patterns
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (Target) C₁₆H₁₇ClN₃O₃S ~366.84 -NH₂ (C3), morpholine (C4), -SO₂NH-(2-Cl-C₆H₄)
5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide C₁₆H₁₇ClN₃O₃S 366.84 -NH₂ (C5), morpholine (C2), -SO₂NH-(4-Cl-C₆H₄)
3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide C₁₃H₁₃ClN₂O₃S 312.77 -NH₂ (C3), -OCH₃ (C4), -SO₂NH-(4-Cl-C₆H₄)
3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide C₁₆H₁₆Cl₂N₃O₃S 401.29 -NH₂ (C3), morpholine (C4), -SO₂NH-(2,5-diCl-C₆H₃)
3-amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide C₁₆H₁₇ClN₃O₂S 350.84 -NH₂ (C3), pyrrolidine (C4), -SO₂NH-(2-Cl-C₆H₄)

Key Observations :

  • Substituent Position: The position of the amino and morpholine groups significantly impacts molecular interactions.
  • Morpholine vs.
  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound versus 4-chlorophenyl in or 2,5-dichlorophenyl in influences steric hindrance and electronic effects, which are critical for receptor affinity .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 5-Amino-2-morpholinyl 3-Amino-4-methoxy Pyrrolidine Analog
LogP (Predicted) ~2.5 ~2.4 ~2.1 ~3.0
Aqueous Solubility Moderate (morpholine enhances) Moderate Low (methoxy reduces polarity) Low (pyrrolidine less polar)
Hydrogen Bond Acceptors 6 6 5 5
Melting Point Not reported Not reported Not reported 242–245°C (analog in )

Notes:

  • Morpholine’s oxygen atoms improve solubility compared to pyrrolidine analogs .

Biological Activity

3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, an amino group, a chlorophenyl moiety, and a morpholine ring. Its molecular formula is C13H14ClN3O2SC_{13}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 367.85 g/mol. The presence of these functional groups contributes to its unique biological profile.

Antibacterial Properties

Sulfonamides are known for their antibacterial properties, and 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is no exception. Research indicates that compounds within this class can inhibit bacterial growth by interfering with folate synthesis pathways, crucial for bacterial cell division. Specific studies have demonstrated significant inhibition against various bacterial strains, although detailed quantitative data for this compound specifically remains limited.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide. In vitro assays show that this compound exhibits antiproliferative activity against several cancer cell lines, including breast cancer (T-47D) and melanoma (SK-MEL-5). For instance, it has been reported to achieve over 80% inhibition in cell proliferation under specific conditions .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Cell Line% InhibitionReference
T-47D (Breast)84.83%
SK-MEL-5 (Melanoma)81.58%
MDA-MB-46890.47%

The mechanism by which 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide exerts its biological effects may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit enzymes critical for cellular metabolism, such as dihydropteroate synthase.
  • Induction of Apoptosis : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
  • Interaction with Biomolecules : There are indications that this compound may interact with specific biomolecules involved in cell signaling pathways, which could lead to altered cellular responses.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide. Although specific data for this compound are scarce, theoretical models suggest favorable permeability characteristics across biological membranes .

Case Studies and Research Findings

Several studies have focused on the biological activity of related sulfonamide compounds:

  • Perfusion Pressure Studies : Research has indicated that certain benzene sulfonamides can significantly affect perfusion pressure in cardiovascular models, suggesting potential applications in treating hypertension .
  • Comparative Studies : Comparative analysis with other sulfonamides shows that the unique structure of 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide may enhance its therapeutic efficacy compared to simpler analogs.

Table 2: Comparison of Biological Activities Among Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-AminobenzenesulfonamideAmino and sulfonamide groupsAntibacterialSimpler structure; lacks morpholine ring
2-Chloro-N-(2-morpholinoethyl)benzenesulfonamideChlorine and morpholineAnticancerMore complex; includes ethylene bridge
N-(pyridin-2-yl)benzene-1-sulfonamidePyridine instead of morpholineAntimicrobialDifferent heterocyclic structure

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves sequential sulfonylation, amine coupling, and morpholine ring incorporation. Key steps include:

  • Sulfonamide formation : Reacting a chlorophenylamine precursor with a sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Morpholine introduction : Nucleophilic substitution or coupling reactions using morpholine derivatives (e.g., morpholine-4-carbonyl chloride) in polar aprotic solvents like DMF at 60–80°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Control pH (e.g., using triethylamine as a base) and purge solvents with inert gases to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how are impurities characterized?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.1 ppm), sulfonamide protons (δ 2.9–3.5 ppm), and morpholine ring signals (δ 3.6–3.8 ppm). Compare with computational predictions (e.g., DFT) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 422.08). Fragmentation patterns distinguish regioisomers .
  • HPLC-PDA : Quantify impurities (>95% purity threshold) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How does the morpholine ring influence solubility, and what formulation strategies address poor aqueous solubility?

  • Methodology :

  • Solubility assays : Measure logP (octanol/water partition coefficient) and pH-dependent solubility (e.g., PBS buffers at pH 1.2–7.4). Morpholine’s polarity improves solubility in polar solvents but may reduce membrane permeability .
  • Formulation : Use cyclodextrin inclusion complexes or nanoemulsions (e.g., PEG-400 as a co-solvent) to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-chlorophenyl group in target binding?

  • Methodology :

  • Analog synthesis : Replace 2-chlorophenyl with fluorophenyl or methylphenyl groups. Assess bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases or bacterial dihydropteroate synthase). Compare binding energies of analogs .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodology :

  • Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation. Introduce deuterium at labile positions to prolong half-life .
  • Protein binding : Use equilibrium dialysis to measure plasma protein binding (>90% may reduce free drug concentration) .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models. Correlate AUC and Cₘₐₓ with efficacy endpoints .

Q. How can regioselectivity challenges during sulfonamide functionalization be addressed?

  • Methodology :

  • Protecting groups : Temporarily block the amino group (e.g., with Boc anhydride) to direct electrophilic substitutions to the morpholine ring .
  • Catalysis : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands) for selective functionalization of the benzene ring .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via UPLC-MS .
  • Kinetic solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide
Reactant of Route 2
3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

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